

Application of Ciliobrevin A to study mitotic spindle formation

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Compound of Interest		
Compound Name:	Ciliobrevin A	
Cat. No.:	B1669027	Get Quote

Application Notes: Ciliobrevin A in Mitotic Spindle Research

Introduction

Ciliobrevin A, and its more frequently studied analog Ciliobrevin D, are potent, cell-permeable, and reversible inhibitors of the AAA+ (ATPases Associated with diverse cellular activities) motor protein, cytoplasmic dynein.[1][2][3][4] Cytoplasmic dynein plays a fundamental role in numerous cellular processes, including organelle transport, cell migration, and the intricate mechanics of cell division.[5] During mitosis, dynein is essential for the proper formation and function of the mitotic spindle, the microtubule-based machine responsible for segregating chromosomes.[5][6]

Mechanism of Action

Cytoplasmic dynein motors move towards the minus-end of microtubules. In mitosis, this activity is critical for gathering and focusing the microtubule minus-ends to form the sharp poles of a bipolar spindle.[6][7] Dynein also contributes to the attachment of kinetochores (the protein structures on chromosomes where spindle fibers attach) to microtubules.[2][7][8]

Ciliobrevin A exerts its effect by inhibiting the ATPase activity of dynein, thereby preventing the motor protein from generating the force required for its functions.[3][7] This inhibition is specific, as **Ciliobrevin A** and D have been shown to not significantly affect the activity of other



motor proteins like kinesin-1 and kinesin-5 in vitro.[7][9] By disrupting dynein's function, **Ciliobrevin A** provides a powerful tool for researchers to acutely probe the role of this motor protein in the dynamic process of mitotic spindle assembly and maintenance.

Effects on Mitotic Spindle Formation

Treatment of cultured cells with **Ciliobrevin A** or D leads to distinct and observable defects in the mitotic spindle. These include:

- Spindle Pole Defocusing: The most prominent effect is the failure of microtubule minus-ends to converge, resulting in unfocused, splayed, or multipolar spindle poles.[1][6]
- Collapsed Spindles: In some cases, the spindle collapses entirely, indicating a loss of structural integrity.[1]
- Disrupted Kinetochore-Microtubule Attachments: Inhibition of dynein can interfere with the stable attachment of chromosomes to the spindle microtubules.[2][6][8]
- Reduced Microtubule Levels: In mitotic cells, Ciliobrevin treatment can lead to a reduction in the overall microtubule levels of the spindle, an effect not observed in interphase cells.[1][6]
 [7]

These effects are typically reversible; upon washout of the inhibitor, bipolar spindles can reform, allowing mitosis to proceed.[6] This reversibility is a key advantage for studying the temporal requirements of dynein activity during specific phases of mitosis.

Quantitative Data Summary

The effective concentration of **Ciliobrevin A** and its analog Ciliobrevin D can vary depending on the cell type and the specific biological process being investigated. The following table summarizes concentrations used in various studies.



Compound	Concentrati on	Cell Type / System	Incubation Time	Observed Effect	Reference
Ciliobrevin A	IC50 = 7 μM	Shh-induced Hedgehog pathway activation	Not specified	Pathway blockade	[3]
Ciliobrevin D	50 μΜ	NIH-3T3 and HeLa cells	1 hour	Abnormal spindle morphologies (unfocused, multipolar)	[6]
Ciliobrevin D	20 μΜ	Cultured embryonic sensory neurons	90 minutes	Reduced rate of axon extension	[9]
Ciliobrevin D	15 μΜ, 30 μΜ	Sertoli cells	1 hour	Perturbation of F-actin organization	[2]
Ciliobrevin D	20 μΜ	In vitro microtubule gliding assay	Not applicable	Reduced microtubule gliding velocity	[4]

Experimental Protocols

This section provides a detailed protocol for treating cultured mammalian cells with **Ciliobrevin A** to study its effects on mitotic spindle formation using immunofluorescence microscopy.

- I. Materials and Reagents
- Cell Line: e.g., HeLa, NIH-3T3, or other suitable mammalian cell line.
- Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS).



- Ciliobrevin A/D: Solubilized in DMSO to a stock concentration of 10-50 mM. Store at -20°C.
- Mitotic Arresting Agent (Optional): MG132 (proteasome inhibitor) or Nocodazole (microtubule depolymerizing agent).
- Fixative: 4% Paraformaldehyde (PFA) in PHEM buffer.
- PHEM Buffer (pH 7.0): 60 mM PIPES, 25 mM HEPES, 10 mM EGTA, 4 mM MgCl₂.[10]
- Permeabilization Buffer: 1.0% Triton X-100 in PHEM buffer.[10]
- Wash Buffer (PHEM-T): 0.1% Triton X-100 in PHEM buffer.[10]
- Blocking Buffer: 10% Boiled Donkey Serum (BDS) in PHEM buffer.[10]
- Primary Antibodies:
 - Mouse anti-α-tubulin (for spindle microtubules)
 - Rabbit anti-y-tubulin (for centrosomes/spindle poles)
- Secondary Antibodies:
 - Alexa Fluor 488-conjugated donkey anti-mouse IgG
 - Alexa Fluor 568-conjugated donkey anti-rabbit IgG
- DNA Stain: DAPI (2 ng/ml in PHEM).[10]
- Antifade Mounting Medium: e.g., 90% glycerol + 0.5% N-propyl gallate.[10]
- II. Experimental Procedure
- Cell Culture and Seeding:
 - Culture cells under standard conditions (37°C, 5% CO₂).
 - Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency the next day. Allow cells to adhere overnight.



Ciliobrevin Treatment:

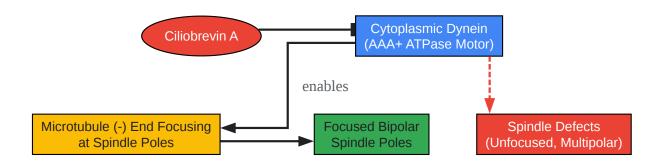
- Prepare working solutions of Ciliobrevin A/D in pre-warmed culture medium. A
 concentration range of 10-50 μM is a good starting point for spindle studies. Include a
 DMSO-only vehicle control.
- (Optional) To enrich for mitotic cells, pre-treat cells with a synchronizing agent like MG132
 (e.g., 20 μM for 90 minutes) before adding Ciliobrevin.[6]
- Remove the old medium from the cells and replace it with the Ciliobrevin-containing or control medium.
- Incubate for the desired time, typically 1-2 hours for spindle assembly defects.
- Immunofluorescence Staining:[10]
 - Rinse: Gently rinse the cells once with PHEM buffer pre-warmed to 37°C.
 - Permeabilize: Add lysis buffer (PHEM + 1.0% Triton X-100) and incubate for 5 minutes at 37°C.
 - Wash: Quickly wash the cells in PHEM buffer.
 - Fix: Add freshly made 4% PFA in PHEM and incubate for 20 minutes at 37°C.
 - Wash: Wash cells three times for 5 minutes each with PHEM-T.
 - Block: Rinse quickly in PHEM, then add blocking buffer (10% BDS in PHEM) and incubate for 1 hour at room temperature.
 - Primary Antibody Incubation: Dilute primary antibodies (e.g., anti-α-tubulin and anti-γ-tubulin) in 5% BDS in PHEM. Remove blocking buffer and add the primary antibody solution to the coverslips. Incubate overnight at 4°C in a humidified chamber.
 - Wash: Wash the cells five times for 3 minutes each in PHEM-T.
 - Secondary Antibody Incubation: Dilute fluorescently labeled secondary antibodies in 5%
 BDS. Incubate the cells with the secondary antibody solution for 45-60 minutes at room



temperature, protected from light.

- Wash: Wash the cells five times for 3 minutes each in PHEM-T, protected from light.
- DNA Staining: Incubate cells in a DAPI solution (2 ng/ml in PHEM) for 5 minutes.
- Final Wash & Mounting: Rinse coverslips five times in PHEM-T, followed by a quick final rinse in PHEM. Mount the coverslips onto glass slides using an antifade solution. Seal the edges with nail polish and store at 4°C, protected from light.
- Microscopy and Analysis:
 - Visualize the stained cells using a fluorescence or confocal microscope.
 - Capture images of mitotic cells in different channels (DAPI for DNA, Alexa 488 for microtubules, Alexa 568 for centrosomes).
 - Quantify spindle phenotypes by categorizing mitotic cells as having normal bipolar spindles or abnormal spindles (e.g., multipolar, unfocused poles, collapsed). At least 150-200 spindles should be counted per condition for statistical relevance.

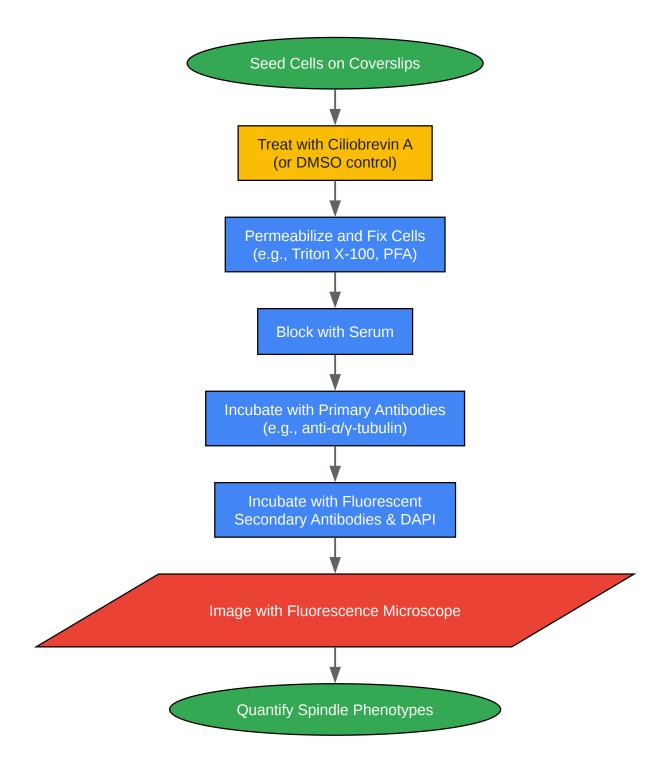
Visualizations



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Caption: Mechanism of Ciliobrevin A-induced spindle defects.





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Caption: Experimental workflow for analyzing spindle defects.



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